molecular formula C11H13N3O B1601353 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine CAS No. 41470-96-6

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B1601353
CAS No.: 41470-96-6
M. Wt: 203.24 g/mol
InChI Key: BTDXBTKBFYIKNP-UHFFFAOYSA-N
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Description

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine: is a heterocyclic compound featuring a 1,2,4-oxadiazole ring fused with a phenyl group and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of amidoximes with carboxylic acids in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride . The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the phenyl ring.

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the synthesis of essential biomolecules . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets enhances its binding affinity and specificity.

Comparison with Similar Compounds

  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid
  • 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)propanoic acid
  • 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)propanoic acid

Uniqueness: Compared to similar compounds, 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine stands out due to the presence of the amine group, which imparts additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in medicinal chemistry for designing molecules with specific biological activities .

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-4-7-10-13-11(14-15-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDXBTKBFYIKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497215
Record name 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41470-96-6
Record name 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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